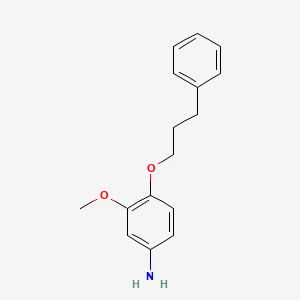
3-methoxy-4-(3-phenylpropoxy)aniline
概要
説明
m-Anisidine, 4-(3-phenylpropoxy)-: is an organic compound with the chemical formula C16H19NO2 . It is a bioactive chemical known for its applications in various scientific fields. This compound is characterized by the presence of a methoxy group attached to an aniline derivative, along with a phenylpropoxy group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-(3-phenylpropoxy)- typically involves the reaction of m-anisidine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of m-Anisidine, 4-(3-phenylpropoxy)- follows similar synthetic routes but on a larger scale. The process involves continuous catalytic hydrogenation of m-nitroanisole followed by sedimentation and purification steps to obtain the final product .
化学反応の分析
Types of Reactions:
Oxidation: m-Anisidine, 4-(3-phenylpropoxy)- can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or phenylpropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
Chemistry: m-Anisidine, 4-(3-phenylpropoxy)- is used as a building block in organic synthesis for the preparation of various bioactive molecules and pharmaceuticals.
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, m-Anisidine, 4-(3-phenylpropoxy)- is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of m-Anisidine, 4-(3-phenylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
o-Anisidine: An isomer with the methoxy group in the ortho position.
p-Anisidine: An isomer with the methoxy group in the para position.
m-Nitroanisole: A precursor used in the synthesis of m-Anisidine, 4-(3-phenylpropoxy)-.
Uniqueness: m-Anisidine, 4-(3-phenylpropoxy)- is unique due to the presence of both the methoxy and phenylpropoxy groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
15382-73-7 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
3-methoxy-4-(3-phenylpropoxy)aniline |
InChI |
InChI=1S/C16H19NO2/c1-18-16-12-14(17)9-10-15(16)19-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 |
InChIキー |
BTYJAJMSSTUCIJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCC2=CC=CC=C2 |
正規SMILES |
COC1=C(C=CC(=C1)N)OCCCC2=CC=CC=C2 |
外観 |
Solid powder |
Key on ui other cas no. |
15382-73-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
m-Anisidine, 4-(3-phenylpropoxy)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















